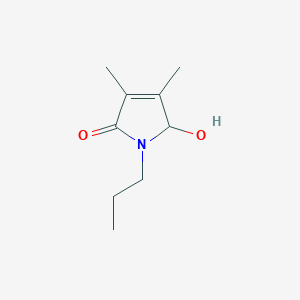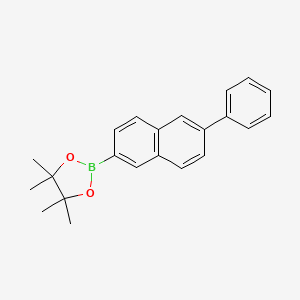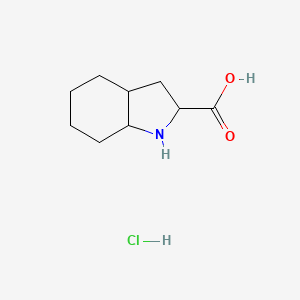
2,6-Bis(3-bromophenyl)-4-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(3-bromophenyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine atoms at the 3rd position of the phenyl rings attached to the 2nd and 6th positions of the pyridine ring, along with a phenyl group at the 4th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-bromophenyl)-4-phenylpyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The general procedure involves the reaction of 2,6-dibromopyridine with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions can be optimized to improve yield and purity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(3-bromophenyl)-4-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the phenyl groups.
Coupling Reactions: It can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid or ester.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2,6-Bis(3-bromophenyl)-4-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,6-Bis(3-bromophenyl)-4-phenylpyridine depends on its specific application. In the context of its use in materials science, the compound’s electronic properties are influenced by the conjugation of the pyridine and phenyl rings, as well as the presence of bromine atoms. These features can affect the compound’s ability to participate in electronic transitions, making it useful in optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-bromophenyl)-4-phenylpyridine: Similar structure but with bromine atoms at the 4th position of the phenyl rings.
2,6-Bis(3-chlorophenyl)-4-phenylpyridine: Similar structure but with chlorine atoms instead of bromine.
2,6-Bis(3-bromophenyl)-4-(naphthalen-1-yl)pyridine: Similar structure but with a naphthalene group instead of a phenyl group at the 4th position.
Uniqueness
2,6-Bis(3-bromophenyl)-4-phenylpyridine is unique due to the specific positioning of the bromine atoms on the phenyl rings, which can influence its reactivity and electronic properties. This makes it a valuable compound for the synthesis of specialized materials and for exploring new chemical reactions.
Properties
Molecular Formula |
C23H15Br2N |
|---|---|
Molecular Weight |
465.2 g/mol |
IUPAC Name |
2,6-bis(3-bromophenyl)-4-phenylpyridine |
InChI |
InChI=1S/C23H15Br2N/c24-20-10-4-8-17(12-20)22-14-19(16-6-2-1-3-7-16)15-23(26-22)18-9-5-11-21(25)13-18/h1-15H |
InChI Key |
JPXLPGXBVLWTLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B12503965.png)

![3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)
![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)

![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)


methyl}-1H-tetrazole](/img/structure/B12504015.png)

![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)
![2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate](/img/structure/B12504028.png)

